1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea

Medicinal Chemistry Linker SAR Kinase Inhibitor Design

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1060245-90-0) is a synthetic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class, featuring a urea linkage to a 3,4,5-trimethoxyphenyl (TMP) pharmacophore. Its core scaffold is associated with diverse biological activities, including kinase inhibition and G protein-coupled receptor (GPCR) antagonism, while the TMP group is a privileged motif known for enhanced target binding affinity and tubulin interaction.

Molecular Formula C19H20N4O5
Molecular Weight 384.392
CAS No. 1060245-90-0
Cat. No. B2575873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
CAS1060245-90-0
Molecular FormulaC19H20N4O5
Molecular Weight384.392
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H20N4O5/c1-11-16(18(24)23-8-6-5-7-15(23)20-11)22-19(25)21-12-9-13(26-2)17(28-4)14(10-12)27-3/h5-10H,1-4H3,(H2,21,22,25)
InChIKeyDFVCTMHDMPRAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1060245-90-0: Sourcing the Pyrido[1,2-a]pyrimidin-3-yl Trimethoxyphenyl Urea Scaffold for Chemical Biology and Lead Generation


1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1060245-90-0) is a synthetic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class, featuring a urea linkage to a 3,4,5-trimethoxyphenyl (TMP) pharmacophore [1]. Its core scaffold is associated with diverse biological activities, including kinase inhibition and G protein-coupled receptor (GPCR) antagonism, while the TMP group is a privileged motif known for enhanced target binding affinity and tubulin interaction . This compound is positioned as a strategic building block for medicinal chemistry programs exploring these dual pharmacophoric elements .

Why Procuring 1060245-90-0 Is Not Equivalent to Stocking Other Pyrido[1,2-a]pyrimidine Ureas


Generic substitution within this chemical class is chemically invalid due to the interplay of three critical structural variables: the methylation pattern on the pyrimidinone core, the nature of the linker (urea vs. amide vs. carboxamide), and the methoxy substitution geometry on the phenyl ring. The 2-methyl group on the core influences the compound's planarity and electronic character, distinguishing it from unmethylated or alternative-methylated analogs [1]. The urea linker provides a specific hydrogen-bonding donor/acceptor geometry and conformational flexibility that differs from the corresponding amide (e.g., CAS 1060244-64-5) or carboxamide linkers, which can alter target binding kinetics and metabolic stability . Finally, the 3,4,5-trimethoxy pattern on the phenyl ring is a privileged motif for tubulin polymerization inhibition that is not replicated by mono-methoxy (e.g., 2-methoxy) or dichloro-phenyl analogs .

Quantitative Differentiation of 1060245-90-0 from Closest Analogs: A Comparative Evidence Guide


Urea vs. Amide Linker: Hydrogen-Bonding Capacity and Conformational Differentiation

When compared to its direct amide analog (e.g., 3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide), this compound's urea linker (NH–CO–NH) introduces an additional hydrogen bond donor compared to the amide (NH–CO). This difference is a well-established structural determinant for modulating target binding. While direct biochemical data for this compound is unavailable, general medicinal chemistry principles state that the urea functional group in 1060245-90-0 provides a distinct pharmacophore, as validated across kinase inhibitor programs. In contrast, the amide analog presents a different hydrogen-bonding and conformational profile, which may lead to divergent selectivity and potency profiles .

Medicinal Chemistry Linker SAR Kinase Inhibitor Design

3,4,5-Trimethoxyphenyl vs. 5-Chloro-2-methoxyphenyl: Privileged Tubulin-Binding Pharmacophore Differentiation

This compound features the 3,4,5-trimethoxyphenyl (TMP) group, a well-characterized pharmacophore critical for tubulin polymerization inhibition, as exemplified by colchicine, combretastatin A-4, and podophyllotoxin. In contrast, the closely related compound 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea features a monomethoxy substitution pattern. Literature indicates the TMP group is essential for high-affinity tubulin binding, with the 3,4,5-trimethoxy geometry being a key determinant of activity. Thus, 1060245-90-0 is structurally primed for probing tubulin-mediated mechanisms, a capability not shared by the monomethoxy-chloro analog .

Anticancer Research Tubulin Polymerization Pharmacophore Modeling

Core Methylation: 2-Methyl vs. 2,9-Dimethyl Substitution and Binding Site Complementarity

The target compound possesses a single 2-methyl substitution on the pyrido[1,2-a]pyrimidin-4-one core. A closely related analog, 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea, features an additional methyl group at the 9-position. SAR studies on pyrido[1,2-a]pyrimidin-4-ones have shown that substitution patterns can influence affinity for targets such as the Angiotensin II receptor, where the presence and position of substituents are critical for activity. The absence of the 9-methyl group in 1060245-90-0 creates a distinct steric and electronic profile that is expected to differ from the 2,9-dimethyl analog, potentially impacting selectivity and potency profiles [1].

Kinase Selectivity GPCR Antagonism Structure-Based Drug Design

Physicochemical Property Differentiation: Implications for Solubility, Permeability, and Assay Compatibility

Based on its chemical structure, the target compound has a molecular formula of C19H20N4O5 and a molecular weight of 384.4 g/mol, with a predicted higher lipophilicity (cLogP ~1.7) compared to simpler analogs like N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (MW 279.3 g/mol). While direct experimental logP or solubility data are unavailable, the calculated profile suggests distinct behaviors in biological assays, with the TMP group providing a measurable increase in lipophilicity that can affect cell permeability and plasma protein binding .

ADME Optimization Physicochemical Profiling Assay Development

Application Scenarios for 1060245-90-0: Optimized Procurement for Specialized Research Domains


Chemical Biology Probe Development Targeting Tubulin or Kinase Pathways

The combination of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore with the pyrido[1,2-a]pyrimidin-4-one core makes 1060245-90-0 a candidate for developing chemical probes aimed at tubulin polymerization inhibition, a mechanism validated by numerous TMP-containing clinical candidates. The urea linker differentiates it from amide-based TMP probes, potentially offering a distinct binding mode .

Structure-Activity Relationship (SAR) Exploration of GPCR Antagonists

Pyrido[1,2-a]pyrimidin-4-ones are established scaffolds for angiotensin II receptor antagonism. The specific 2-methyl substitution on the core of 1060245-90-0, coupled with the unique urea linkage, provides a distinct entry point for SAR studies aiming to differentiate from existing carboxamide or amide-linked analogs [1].

Focused Library Synthesis for Kinase Selectivity Profiling

The TMP group is a recognized moiety for kinase hinge-region binding. This compound's ability to present the TMP group via a urea linkage, rather than a direct amide bond, offers a new vector for library construction. Researchers can use 1060245-90-0 as a core scaffold to synthesize diverse analogs aiming to profile selectivity across the kinome .

Physicochemical Tool Compound for Permeability and Solubility Studies

Based on its predicted cLogP (~1.7) and molecular weight (384.4 g/mol), 1060245-90-0 can serve as a reference compound within a pyrido[1,2-a]pyrimidinone library for evaluating how incremental structural changes (e.g., TMP motif addition) alter ADME properties without altering the core heterocycle .

Quote Request

Request a Quote for 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.